molecular formula C10H11BrO B073710 2-Bromo-1-(3-methylphenyl)propan-1-one CAS No. 1451-83-8

2-Bromo-1-(3-methylphenyl)propan-1-one

Cat. No.: B073710
CAS No.: 1451-83-8
M. Wt: 227.1 g/mol
InChI Key: QGGNDYQVUDZPJB-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methylphenyl)propan-1-one is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, characterized by the presence of a bromine atom alpha to a carbonyl group on a propiophenone backbone, is primarily utilized as a key precursor in the synthesis of more complex molecules. Its high reactivity, particularly in nucleophilic substitution reactions, makes it an essential building block for researchers developing novel pharmaceutical candidates, agrochemicals, and other fine chemicals. The methyl substituent on the phenyl ring influences the compound's electronic properties and steric profile, allowing for fine-tuning in structure-activity relationship (SAR) studies. In a research context, this compound is frequently employed in the synthesis of various heterocyclic compounds and as a starting material for probing biochemical pathways. It is supplied strictly For Research Use Only and is intended for use by qualified laboratory professionals in controlled settings. Researchers are advised to consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) due to its reactive and potentially hazardous nature.

Properties

IUPAC Name

2-bromo-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-4-3-5-9(6-7)10(12)8(2)11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGNDYQVUDZPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609264
Record name 2-Bromo-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451-83-8
Record name 2-Bromo-1-(3-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The bromination proceeds via an acid-catalyzed enol intermediate. Bromine (Br₂) acts as the electrophile, attacking the enol form of 3-methylpropiophenone to yield the α-brominated product. Key parameters include:

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) are preferred for their inertness and ability to dissolve both reactants.

  • Temperature : Maintained at 0–5°C to suppress side reactions such as di-bromination or aromatic ring substitution.

  • Catalyst : Lewis acids (e.g., FeCl₃) enhance regioselectivity by stabilizing the transition state.

A typical protocol involves dissolving 3-methylpropiophenone (1.0 equiv) in DCM, followed by dropwise addition of Br₂ (1.1 equiv) at 0°C. The reaction is monitored via thin-layer chromatography (TLC) until completion (2–4 hours).

Purification and Yield Optimization

Post-reaction, the mixture is quenched with sodium thiosulfate to neutralize excess Br₂. The organic layer is washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. Crude product purification employs:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) achieves ≥98% purity for sensitive applications.

Reported yields range from 74% to 85%, depending on reaction scale and purification method.

Aldol Condensation Followed by Bromination

An alternative route synthesizes the compound from simpler precursors, adapting methodologies from related brominated ketones.

Synthesis of 3-Methylpropiophenone

The precursor 3-methylpropiophenone is prepared via Friedel-Crafts acylation:

  • Substrate : Toluene derivatives (e.g., 3-methylacetophenone) react with acetyl chloride in the presence of AlCl₃.

  • Conditions : Reflux in DCM for 6–8 hours yields 3-methylpropiophenone with 70–80% efficiency.

Bromination Step

The bromination follows the protocol outlined in Section 1.1, with modifications to accommodate residual AlCl₃ from the acylation step.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Key adaptations include:

  • Continuous Flow Reactors : Minimize Br₂ handling risks and improve temperature control.

  • Solvent Recovery Systems : Distillation units recycle DCM or CCl₄, reducing waste.

  • Automated Quenching : In-line neutralization with Na₂S₂O₃ ensures operator safety.

Industrial yields exceed 90% due to optimized mass transfer and real-time monitoring via in-line spectroscopy.

Comparative Analysis of Methods

Parameter Direct Bromination Aldol-Bromination Route
Starting Material CostModerateLow
Reaction Steps12
Overall Yield74–85%60–70%
ScalabilityHighModerate
Purity≥95%≥90%

Key Trade-offs : While the aldol-bromination route uses cheaper precursors, its multi-step nature reduces overall yield. Direct bromination is favored for industrial applications due to scalability.

Recent Advances

Recent patents disclose microwave-assisted bromination (100°C, 10 minutes) achieving 88% yield with 50% less Br₂. Photocatalytic methods using TiO₂ nanoparticles are under investigation but remain experimental .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(3-methylphenyl)propan-1-one is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions, reduction, and oxidation.

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines), leading to the formation of substituted phenylpropanones.
  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
  • Oxidation: The compound can be oxidized to produce carboxylic acids or other derivatives.

Biological Research

In biological research, this compound is utilized to study the effects of brominated compounds on biological systems. Notable applications include:

  • Antiparasitic Activity: Research has demonstrated that treatment with this compound significantly reduces parasitemia in mice infected with Trypanosoma cruzi, improving survival rates compared to untreated controls.
  • Antifungal Properties: In vitro assays indicate strong activity against Candida albicans, with minimal inhibitory concentrations comparable to established antifungal agents.
  • Enzyme Inhibition Studies: The compound inhibits acetylcholinesterase activity, suggesting potential applications in managing neurological conditions such as Alzheimer's disease .

Medicinal Applications

The compound is explored for its potential in drug development, particularly for conditions related to inflammation and neurological disorders. Its role as a precursor in synthesizing new therapeutic agents is noteworthy.

Case Studies

  • Antiparasitic Study: A study showed that this compound led to reduced parasitemia in mice infected with Trypanosoma cruzi, indicating its potential as an antiparasitic agent.
  • Antifungal Evaluation: The compound exhibited potent antifungal activity against Candida albicans, highlighting its utility in treating fungal infections.

Industrial Applications

In industrial contexts, this compound is employed in the production of dyes, fragrances, and other chemicals. Its versatility makes it essential for many research and development projects within the chemical industry.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methylphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of different products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Aromatic Ring

Table 1: Comparison of Key Halogenated Propanones
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 3-CH₃ C₁₀H₁₁BrO 227.10 1451-83-8 Intermediate in drug synthesis
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 3-Cl, 4-CH₃ C₁₀H₁₀BrClO 261.54 175135-93-0 Technical grade (80–100% purity); enhanced lipophilicity due to Cl
2-Bromo-1-(3-fluorophenyl)propan-1-one 3-F C₉H₈BrFO 231.06 92821-83-5 Potential fluorinated drug precursor
2-Bromo-1-(4-methoxyphenyl)propan-1-one 4-OCH₃ C₁₀H₁₁BrO₂ 243.10 N/A Electron-donating OCH₃ group alters electronic density
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one 2,4-Cl₂ C₉H₈BrCl₂O 282.43 N/A Increased steric hindrance; agrochemical applications

Key Observations :

  • Halogen Effects : Chloro and bromo substituents increase molecular weight and lipophilicity, enhancing membrane permeability in bioactive compounds. Fluorine, being electronegative, improves metabolic stability in pharmaceuticals .
  • Substituent Position : The 3-methyl group in the parent compound provides moderate steric hindrance, whereas 4-methoxy derivatives exhibit altered electronic properties due to resonance effects .

Backbone Modification: Propanone vs. Propenone

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (CAS: N/A)

  • Structural Difference: Contains a propenone (α,β-unsaturated ketone) backbone instead of propanone.
  • Synthesis : Formed via bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one followed by elimination .
  • Impact on Reactivity: The conjugated double bond enables Michael addition reactions and Diels-Alder cycloadditions, unlike saturated propanones.

Biological Activity

2-Bromo-1-(3-methylphenyl)propan-1-one, also known as 2-bromo-3-methylpropiophenone, is a bromo-substituted organic compound with significant biological activity. This compound is characterized by its molecular formula C10H11BrOC_{10}H_{11}BrO and a molecular weight of approximately 227.101 g/mol. It belongs to a class of compounds known for their potential applications in medicinal chemistry, particularly in the treatment of parasitic infections and fungal diseases.

Chemical Structure and Properties

The structure of this compound features a bromine atom attached to a propanone moiety, with a methyl group on the phenyl ring. This configuration enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Property Details
Molecular Formula C10H11BrOC_{10}H_{11}BrO
Molecular Weight 227.101 g/mol
Functional Groups Bromo, Ketone
Chalcone Derivative Yes

Antiparasitic Activity

Research indicates that this compound exhibits significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have demonstrated that this compound can reduce parasitemia and mortality rates in infected animal models, highlighting its potential as an antiparasitic agent.

Antifungal Properties

The compound has also been investigated for its antifungal activity, particularly against Candida albicans. Experimental results suggest that this compound possesses potent fungicidal properties, making it a candidate for the development of antifungal therapies.

The biological activity of this compound is largely attributed to its role as an electrophile. Its ability to interact with nucleophiles allows it to participate in various biochemical reactions, which may inhibit critical enzymes such as cholinesterases—important targets in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiparasitic Study : A study conducted on mice infected with Trypanosoma cruzi showed that treatment with this compound resulted in a significant decrease in parasitemia and improved survival rates compared to untreated controls.
  • Antifungal Evaluation : In vitro assays demonstrated that this compound exhibited strong activity against Candida albicans, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents.
  • Enzyme Inhibition Studies : Interaction studies revealed that this compound could inhibit acetylcholinesterase activity, suggesting potential applications in managing conditions like Alzheimer's disease.

Summary of Biological Activities

Activity Type Target Organism/Enzyme Outcome
AntiparasiticTrypanosoma cruziReduced parasitemia and mortality
AntifungalCandida albicansPotent fungicidal activity
Enzyme InhibitionAcetylcholinesterasePotential neuroprotective effects

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-1-(3-methylphenyl)propan-1-one, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via bromination of 3-methylpropiophenone derivatives. A common approach involves reacting 1-(3-methylphenyl)propan-1-one with bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key parameters include:

  • Solvent choice : Dichloromethane or carbon tetrachloride for inertness.
  • Temperature : 0–5°C to minimize side reactions like over-bromination .
  • Catalyst : Lewis acids (e.g., FeCl₃) may accelerate regioselectivity.
    Optimization Tips : Monitor reaction progress via TLC or GC-MS. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer :
This compound is harmful via inhalation, skin contact, and ingestion. Safety measures include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
    First Aid :
  • Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.
  • Eye Exposure : Immediate irrigation with saline or water for 15 minutes .

Basic: How is the crystal structure of this compound resolved, and what software is recommended?

Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystallization : Slow evaporation of saturated solutions (e.g., ethanol or acetone).
  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 293 K .
  • Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule data .
    Key Parameters :
  • R-factor < 0.05 indicates high precision.
  • Validate using CCDC deposition tools .

Advanced: How can researchers resolve discrepancies in crystallographic data for brominated ketones like this compound?

Methodological Answer :
Contradictions often arise from disordered bromine atoms or twinning. Mitigation strategies:

  • Data Quality : Ensure high-resolution data (≤ 0.8 Å) to resolve electron density maps.
  • Twinning Analysis : Use PLATON or TWINLAW to detect and model twinned crystals .
  • Refinement Constraints : Apply restraints to thermal parameters of bromine atoms to reduce overfitting .
    Case Study : For 2-Bromo-1-(4-methylphenyl) analogs, SHELXL’s PART instruction effectively models disorder .

Advanced: What role does this compound play in multi-step syntheses of bioactive molecules?

Methodological Answer :
It serves as a key intermediate in synthesizing:

  • Antimicrobial Agents : React with hydrazines to form pyrazole derivatives, which are screened for hyaluronidase inhibition .
  • Chiral Ligands : Bromine displacement with nucleophiles (e.g., amines) generates β-ketoamine complexes for asymmetric catalysis .
    Experimental Design :
  • Kinetic Studies : Monitor substituent effects on reaction rates (e.g., Br vs. Cl analogs) using NMR or HPLC.
  • Scale-Up : Optimize solvent polarity (e.g., DMF vs. THF) to improve yield in SN2 reactions .

Advanced: How can reaction conditions be optimized for generating α-bromoketone intermediates?

Methodological Answer :
α-Bromoketones are prone to elimination. Key optimizations:

  • Temperature Control : Maintain <10°C to suppress dehydrohalogenation.
  • Base Selection : Use weak bases (e.g., NaHCO₃) to neutralize HBr without promoting elimination .
    Case Study : For 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a 75% yield was achieved using NBS in CCl₄ at 0°C .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(3-methylphenyl)propan-1-one
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2-Bromo-1-(3-methylphenyl)propan-1-one

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